
N-Boc-3-Fluoro-L-tyrosine
Overview
Description
N-Boc-3-Fluoro-L-tyrosine is a fluorinated tyrosine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is introduced at the 3-position of the aromatic ring. This modification enhances its utility in peptide synthesis and medicinal chemistry, as the fluorine atom can influence electronic properties, metabolic stability, and binding interactions . The Boc group provides temporary protection for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-Fluoro-L-tyrosine typically begins with commercially available N-Boc-L-tyrosine. The fluorination of the aromatic ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced at the carbonyl group of the Boc protecting group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Scientific Research Applications
N-Boc-3-Fluoro-L-tyrosine finds applications across several domains:
1. Peptide Synthesis
- It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of fluorinated amino acids into peptides, which can alter their biological activity and stability.
2. Enzyme-Substrate Interactions
- The compound is utilized in studying enzyme-substrate interactions, particularly with enzymes like superoxide dismutase (Mn), which plays a vital role in cellular oxidative stress responses. Substituting natural tyrosine with this compound can influence protein structure and function, impacting signaling pathways and gene expression .
3. Medicinal Chemistry
- Investigated for its potential in positron emission tomography (PET) imaging due to the presence of fluorine, which can be labeled with radioactive isotopes. This application is particularly relevant in developing radiopharmaceuticals for diagnostic imaging .
4. Neuroscience
- Research indicates that derivatives of this compound may act as opioid receptor ligands, showing enhanced binding affinity and selectivity compared to non-fluorinated counterparts. This suggests potential applications in pain management therapies .
5. Material Science
- Used in the development of new materials with enhanced properties such as increased stability and resistance to degradation. The incorporation of fluorinated compounds can lead to materials with superior performance characteristics.
Comparative Analysis with Related Compounds
The following table summarizes key structural characteristics and unique features of this compound compared to similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Fluorine at the 3-position | Enhanced stability; useful in peptide synthesis and imaging |
3-Fluoro-L-Tyrosine | Lacks Boc protection | More reactive; used directly in reactions |
N-Boc-L-Tyrosine | No fluorination | Widely used in peptide synthesis without modifications |
2-Fluoro-L-Tyrosine | Fluorine at the 2-position | Different biological activity due to regioselectivity |
N-Boc-4-Fluoro-L-Tyrosine | Fluorination at the para position | Distinct pharmacological properties |
This comparative analysis highlights how this compound stands out due to its specific meta fluorination, influencing its binding properties and biological activity more significantly than its ortho or para counterparts.
Case Studies
- Opioid Receptor Binding Studies : Research has shown that this compound derivatives exhibit enhanced potency as opioid receptor ligands, suggesting their potential role in developing new analgesics .
- Enzyme Activity Modulation : Studies involving superoxide dismutase have demonstrated that substituting natural tyrosine with this compound alters enzyme activity, impacting cellular metabolism and oxidative stress responses .
- Synthesis Techniques : The synthesis of this compound typically involves electrophilic fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), showcasing its accessibility for research applications.
Mechanism of Action
The mechanism of action of N-Boc-3-Fluoro-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic properties of the aromatic ring. This can affect the compound’s ability to participate in hydrogen bonding and other non-covalent interactions .
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism.
Receptors: It can bind to receptors that recognize tyrosine derivatives, influencing signal transduction pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₁₈FNO₅ (inferred from analogs in ).
- Molecular Weight : ~297.30 g/mol (estimated from similar Boc-protected tyrosine derivatives ).
- CAS Registry Number: Not explicitly provided in evidence, but structurally related compounds (e.g., N-Boc-L-tyrosine, CAS 3978-80-1 ) suggest a systematic nomenclature.
- Applications : Used in peptide synthesis, radiopharmaceuticals, and as a precursor for bioactive molecules requiring fluorine-mediated modulation .
Comparison with Similar Compounds
Protecting Group Variations
N-Fmoc-3-Fluoro-L-tyrosine
- Protecting Group : Fmoc (9-fluorenylmethyloxycarbonyl).
- Key Differences :
- Fmoc is base-labile (removed with piperidine), whereas Boc is acid-labile. This makes Fmoc preferable for solid-phase peptide synthesis .
- Molecular Weight : ~425.4 g/mol (estimated from Fmoc-3-nitro-L-tyrosine, MW 448.42 ).
- Price : Custom synthesis prices are higher due to specialized handling (e.g., 100 mg packs at ~JPY28,500 for nitro analogs ).
N-Boc-O-benzyl-L-tyrosine
- Substituent : Benzyl group at the hydroxyl.
- Key Differences: Increased lipophilicity (MW 371.43 vs. ~297.30 for N-Boc-3-Fluoro-L-tyrosine) . Benzyl groups require hydrogenolysis for deprotection, limiting compatibility with reducing conditions .
Substituent Position and Type
N-Fmoc-2-Fluoro-L-tyrosine
- Substituent Position : Fluorine at 2-position (ortho).
- Key Differences :
N-Boc-3-Nitro-L-tyrosine
- Substituent : Nitro group at 3-position.
- Key Differences: Nitro groups are electron-withdrawing, significantly altering aromatic ring electronics (vs. fluorine’s mild electron-withdrawing effect). Molecular Weight: 363.40 g/mol (e.g., Boc-Tyr(3-NO₂)-OH, CAS 5575-03-1 ). Applications: Nitro groups can be reduced to amines for further functionalization .
Unprotected Analogs
3-Fluoro-L-tyrosine
- Structure : Lacks Boc protection.
- Key Differences :
Ester Derivatives
N-Boc-L-tyrosine Methyl Ester
- Modification : Methyl ester at carboxyl group.
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Feature |
---|---|---|---|---|
This compound | C₁₄H₁₈FNO₅ | ~297.30 | - | 3-Fluoro, Boc-protected |
N-Fmoc-3-Fluoro-L-tyrosine | C₂₄H₂₀FNO₅ | ~425.40 | 1270290-56-6 | 3-Fluoro, Fmoc-protected |
N-Boc-3-Nitro-L-tyrosine | C₁₄H₁₈N₂O₇ | 363.40 | 5575-03-1 | 3-Nitro, Boc-protected |
3-Fluoro-L-tyrosine | C₉H₁₀FNO₃ | 199.18 | 7423-96-3 | Unprotected |
Table 2: Commercial Availability and Pricing (Selected Examples)
Biological Activity
N-Boc-3-Fluoro-L-Tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the aromatic ring. This compound plays a significant role in biochemical research and pharmaceutical applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C₁₄H₁₈FNO₅
- Molecular Weight : Approximately 299.29 g/mol
- Structure : The compound features a fluorine atom replacing a hydrogen atom on the phenolic ring, which alters its reactivity and interaction with biological systems.
This compound primarily interacts with various biomolecules, influencing enzyme activity and protein interactions. Notably, it targets superoxide dismutase (Mn), a critical enzyme involved in cellular oxidative stress responses. The introduction of fluorine can enhance the metabolic stability and bioavailability of compounds compared to their non-fluorinated counterparts.
Enzyme Interactions
This compound has been shown to act as a substrate in protein biosynthesis, effectively replacing natural tyrosine in proteins. This substitution can influence the protein's structure and function, impacting cellular processes such as signaling pathways and gene expression. For instance, studies indicate that it may alter the activity of enzymes like superoxide dismutase, thereby affecting cellular metabolism and oxidative stress responses.
Cellular Effects
The compound's incorporation into peptides allows researchers to probe protein-protein interactions and enzyme-substrate dynamics. By strategically placing this compound within peptide sequences, scientists can study binding affinities and catalytic efficiencies, providing insights into enzyme mechanisms and potential inhibitor design.
Case Study: Enzyme Activity Modulation
In one study, this compound was incorporated into peptide chains to evaluate its effect on superoxide dismutase activity. The results indicated that fluorination at the 3-position significantly influenced enzyme kinetics, suggesting that this modification could be used to design more effective enzyme inhibitors.
Stability and Degradation Studies
Research has also focused on the stability of this compound in biological systems. Investigations revealed that the compound remains stable under physiological conditions, which is crucial for its potential therapeutic applications. Understanding its degradation pathways is essential for predicting its behavior in vivo .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Peptide Synthesis : It is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of fluorinated peptides with tailored properties.
- Pharmaceutical Development : The compound's ability to enhance drug stability makes it a candidate for developing new pharmaceuticals with improved efficacy.
- Molecular Imaging : Its fluorine content allows for applications in positron emission tomography (PET), facilitating non-invasive imaging techniques in clinical settings.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Boc-3-Chloro-D-Tyrosine | Chlorine atom at the 3-position | Similar reactivity but different biological effects |
N-Boc-L-Tyrosine | No fluorine substitution | Represents the natural form without modifications |
2-Fluoro-L-Tyrosine | Fluorine at the 2-position | Different regioselectivity impacting biological activity |
3-Fluoro-L-Tyrosine | Fluorine at the 3-position | Used in similar applications but differs in chirality |
This comparative analysis highlights how this compound stands out due to its specific fluorination pattern and protective Boc group, enhancing its utility in synthetic chemistry and biological studies while providing distinct reactivity profiles compared to similar compounds .
Properties
IUPAC Name |
(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYYTCMUSVKTJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620969 | |
Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-33-9 | |
Record name | N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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